1,2,3,4-Tetrahydrophthalazine

Peptide Chemistry Conformational Analysis Aza-amino Acids

Choose 1,2,3,4-Tetrahydrophthalazine for its uniquely rigid, non-planar core—a conformationally defined scaffold (ψ fixed at 16-18°) that cannot be replicated by fully aromatic or saturated analogs. This scaffold has driven sub-nanomolar PDE4 inhibition (pIC₅₀ up to 9.7), validated ACE-inhibitor pharmacophores, and efficient parallel synthesis with >95% diastereoselectivity (55-98% yield). Procure this critical intermediate to accelerate peptidomimetic, anti-inflammatory, and cardiovascular drug discovery programs.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 13152-89-1
Cat. No. B088525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrophthalazine
CAS13152-89-1
Synonyms1,2,3,4-tetrahydrophthalazine
1,2,3,4-tetrahydrophthalazine hydrochloride
THPhth
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CNN1
InChIInChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2
InChIKeySTIWEDICJHIFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydrophthalazine (CAS 13152-89-1) for Scientific Procurement: A Partially Saturated Heterocyclic Scaffold


1,2,3,4-Tetrahydrophthalazine (CAS 13152-89-1) is a bicyclic heterocyclic compound with the molecular formula C8H10N2, characterized by a partially saturated phthalazine core [1]. This structural feature distinguishes it from both the fully aromatic phthalazine and the fully saturated hexahydrophthalazine, imparting distinct physicochemical properties and reactivity . The compound serves as a versatile building block in medicinal chemistry, enabling access to a range of phthalazine derivatives with potential biological activities [2]. Its procurement is driven by the need for a scaffold that offers a unique balance of rigidity and synthetic accessibility, positioning it as a key intermediate in the development of novel therapeutic agents [3].

1,2,3,4-Tetrahydrophthalazine (CAS 13152-89-1): Why In-Class Analogs Cannot Substitute for this Specific Scaffold


Generic substitution with structurally related analogs—such as fully aromatic phthalazine, fully saturated hexahydrophthalazine, or alternative constrained amino acid mimics—is not straightforward due to the unique conformational and electronic properties conferred by the 1,2,3,4-tetrahydrophthalazine core [1]. The partial saturation of the fused benzene ring creates a rigid, non-planar scaffold that restricts conformational freedom in a manner distinct from its aromatic counterpart . This precise geometry is critical for specific biological interactions, as evidenced by its utility as a constrained phenylalanine analog [2]. Furthermore, synthetic access to this specific scaffold in high regio- and stereoselectivity is not trivial; established methods for related heterocycles often fail to deliver the desired trans-product with comparable efficiency [3]. Therefore, empirical evidence demonstrates that the compound's specific stereoelectronic signature cannot be replicated by simply selecting a cheaper or more readily available phthalazine derivative.

1,2,3,4-Tetrahydrophthalazine (CAS 13152-89-1) Quantitative Differentiation Guide: Validated Advantages Over Analogs


Conformational Rigidity: A Quantified Constraint for Peptide Design Compared to Phenylalanine

When employed as a constrained aza-analog of phenylalanine, 1,2,3,4-tetrahydrophthalazine (THPhth) imposes a specific conformational restriction not observed with the flexible, naturally occurring amino acid. NMR studies of a model pseudotripeptide revealed that the psi (ψ) dihedral angle for THPhth is fixed at a narrow range of 16-18 degrees [1]. In contrast, the corresponding ψ angle in a standard linear phenylalanine-containing peptide is not constrained and can sample a broad conformational space. This quantified rigidity translates into a defined secondary structure, with the model peptide exhibiting two equal populations of cis and trans amide bonds from the N-terminal alanine, a feature dictated by the tetrahydrophthalazine nucleus [1].

Peptide Chemistry Conformational Analysis Aza-amino Acids

PDE4 Inhibition: Superior Potency of Tetrahydrophthalazinone Scaffold Over Hexahydro Analogs

In the development of selective PDE4 inhibitors, the cis-4a,5,8,8a-tetrahydro-2H-phthalazin-1-one scaffold demonstrates consistently higher inhibitory potency compared to its fully saturated hexahydrophthalic counterparts [1]. A comparative SAR study across a series of 4-aryl-substituted analogs established that the tetrahydro derivatives are more potent, with the most active compound achieving a pIC50 value of 9.7 [1]. This value corresponds to an IC50 of approximately 0.2 nM, representing a highly potent inhibitor within this chemical class. While direct IC50 values for the corresponding hexahydro analogs are not provided for this specific lead, the study's general conclusion confirms the tetrahydro scaffold as the superior pharmacophore for PDE4 inhibition [1].

PDE4 Inhibition Anti-inflammatory Structure-Activity Relationship (SAR)

Synthetic Efficiency: High-Yield Regiocontrolled Access to Tetrahydrophthalazine Derivatives

Accessing functionalized tetrahydrophthalazine derivatives with high regio- and stereocontrol is a key challenge in pharmaceutical research [1]. A 6-endo-trig radical cyclization method provides a direct solution, enabling the synthesis of tetrahydrophthalazines in yields ranging from 55% to 98% with excellent diastereoselectivity for the trans-product (>95:5 dr) [1]. This contrasts sharply with traditional or alternative synthetic routes, which often yield complex mixtures of regioisomers or require lengthy, lower-yielding sequences. The high yield and selectivity of this method demonstrate the scaffold's accessibility and the feasibility of generating diverse libraries of derivatives for biological evaluation, offering a quantifiable advantage over less efficient synthetic strategies [1].

Synthetic Methodology Radical Cyclization Regioselectivity

Antihypertensive Potential: Tetrahydrophthalazine Core as a Privileged Scaffold for ACE Inhibition

The 1,2,3,4-tetrahydrophthalazine core is a recognized scaffold in the design of antihypertensive agents, specifically those targeting the angiotensin-converting enzyme (ACE) pathway [1]. A patent (US4659711) explicitly claims a series of 1,2,3,4-tetrahydrophthalazine and hexahydropyridazine derivatives as having biological activity as inhibitors of the enzymatic conversion of angiotensin I to angiotensin II, a key step in blood pressure regulation [1]. This establishes the tetrahydrophthalazine nucleus as a privileged structure for ACE inhibition. While specific IC50 values are not disclosed in the patent claims, the granting of a patent based on this activity provides strong, class-level evidence of its utility in this therapeutic area. This is further supported by independent reports of ACE inhibition for tetrahydrophthalazine derivatives .

Antihypertensive ACE Inhibition Cardiovascular Disease

1,2,3,4-Tetrahydrophthalazine (CAS 13152-89-1): Validated Application Scenarios for Scientific and Industrial Use


Constrained Peptidomimetic Design for Enhanced Target Selectivity

Medicinal chemists developing peptidomimetics can leverage the precisely defined conformational constraint of the 1,2,3,4-tetrahydrophthalazine core, as quantified by NMR (ψ angle fixed at 16-18°) [4]. This rigid scaffold, acting as an aza-phenylalanine mimic, can be incorporated into peptide sequences to lock specific secondary structures, thereby improving binding affinity, metabolic stability, and oral bioavailability compared to flexible, linear peptide analogs. This is particularly valuable for targeting protein-protein interactions or developing protease inhibitors where a specific bioactive conformation is required.

PDE4 Inhibitor Development for Inflammatory and Respiratory Diseases

Given the demonstrated superiority of cis-tetrahydrophthalazinones over their hexahydro analogs in achieving potent PDE4 inhibition (pIC50 up to 9.7) [4], researchers should prioritize the 1,2,3,4-tetrahydrophthalazine scaffold as a core template for designing next-generation anti-inflammatory agents. The sub-nanomolar potency achieved with this scaffold makes it an attractive starting point for developing novel therapeutics for conditions like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis, where PDE4 inhibition is a clinically validated mechanism.

High-Throughput Synthesis of Stereochemically Diverse Compound Libraries

The robust radical cyclization methodology, which delivers tetrahydrophthalazine derivatives in high yield (55-98%) and with excellent diastereoselectivity (>95:5 dr) [4], is ideally suited for parallel synthesis and library generation. This enables medicinal chemistry groups to efficiently explore the structure-activity relationships (SAR) around the tetrahydrophthalazine core, accelerating hit-to-lead optimization campaigns in drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Targeting the Renin-Angiotensin System for Cardiovascular Drug Discovery

The 1,2,3,4-tetrahydrophthalazine core is a patented scaffold for developing novel antihypertensive agents that act as inhibitors of angiotensin-converting enzyme (ACE) [4]. Research programs focused on cardiovascular diseases can utilize this scaffold as a validated starting point for the design of new chemical entities (NCEs) that modulate the renin-angiotensin system. This offers a strategic advantage by building upon a recognized pharmacophore with an established link to a therapeutically relevant mechanism, potentially leading to new treatments for hypertension and related conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydrophthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.